
4-(3-羟基-4-甲氧基苯基)丁酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(3-Hydroxy-4-methoxyphenyl)butan-2-one” is a chemical compound with the molecular formula C11H14O3 . It has a net charge of 0 and an average mass of 194.230 . It is a metabolite found in Oryza sativa (rice) roots .
Synthesis Analysis
The compound can be prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst .Molecular Structure Analysis
The InChI code for this compound is1S/C11H14O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7,11,13H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify it. Physical And Chemical Properties Analysis
This compound is a white to cream-colored powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 330.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 53.3±0.3 cm3, and it has a polar surface area of 47 Å2 .科学研究应用
电化学转化
已经研究了类似于 4-(3-羟基-4-甲氧基苯基)丁烷-2-酮的衍生物在镍阴极上的电催化氢化反应。此过程对于合成特定的苯基丁烷-2-酮至关重要,突出了该化合物在生成各种领域具有潜在应用的材料中所扮演的角色。产物组成受镍黑表面电沉积方法的影响很大,这强调了反应条件在确定氢化过程的效率和选择性方面的重要性 (Bryan & Grimshaw, 1997)。
催化合成
使用多功能负载型 AuPd 纳米合金催化剂从 4-甲氧基苄醇和丙酮催化合成 4-苯基丁烷-2-酮的研究展示了一种生产这些化合物的新方法。此过程涉及脱氢、醛醇缩合和氢化步骤,突出了 4-(3-羟基-4-甲氧基苯基)丁烷-2-酮衍生物在化学合成中的多功能性及其在工业应用中的潜力 (Morad et al., 2017)。
有机合成
钯纳米粒子在水中催化的烯丙醇的 Heck 反应提供了一种有效的方法来获得 4-(4-甲氧基苯基)丁烷-2-酮,这是一种与 4-(3-羟基-4-甲氧基苯基)丁烷-2-酮在结构上相关的化合物。此研究为以环保的方式合成精细化学品和药物和香料的中间体提供了一种有价值的技术 (Boffi et al., 2011)。
抗氧化活性
对抗氧化剂及其机制的研究提供了对酚类化合物潜在应用的见解,包括 4-(3-羟基-4-甲氧基苯基)丁烷-2-酮的衍生物。各种酚对自由基的 H 原子捐赠活性突出了该化合物在研究抗氧化性能方面的相关性,以及在为食品、制药和化妆品行业开发新型抗氧化剂方面的潜力 (Barclay, Edwards, & Vinqvist, 1999)。
安全和危害
作用机制
Mode of Action
It is believed that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
It has been found in the root of oryza sativa (rice), suggesting it may play a role in plant metabolism .
Pharmacokinetics
Therefore, its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
生化分析
Biochemical Properties
The role of 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the conformation and activity of these biomolecules .
Cellular Effects
It is possible that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways involving 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFXJRIXTNKSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2833279.png)
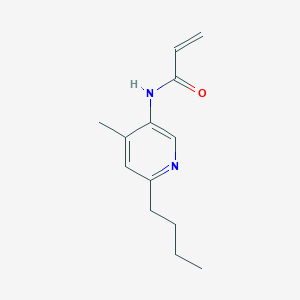
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)
![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)
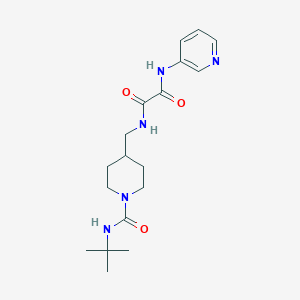
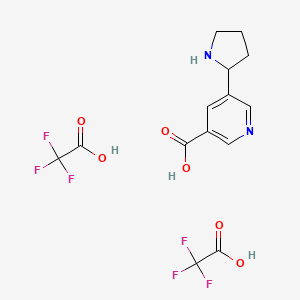

![8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2833290.png)

![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)
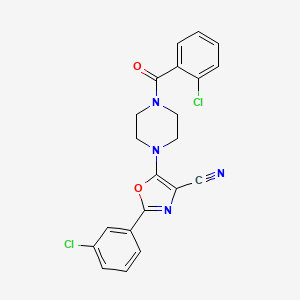
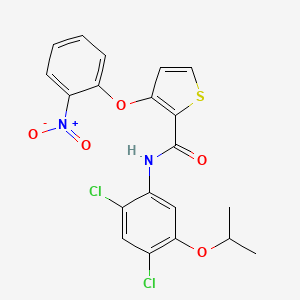
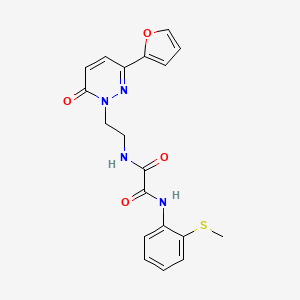
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2833299.png)
